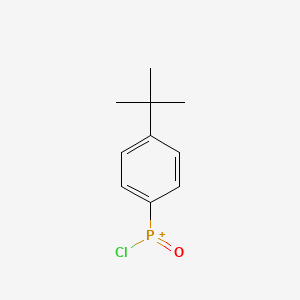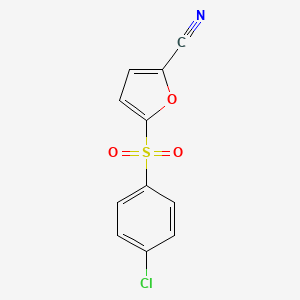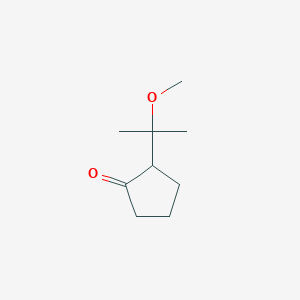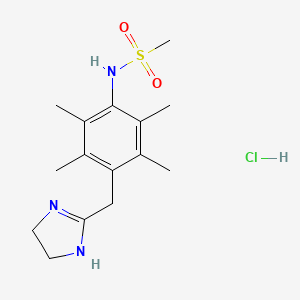![molecular formula C30H40N6O4S3 B14455080 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid CAS No. 73553-68-1](/img/structure/B14455080.png)
4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid is a complex organic compound that features a thiazole ring, a piperazine ring, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Piperazine Ring: The thiazole intermediate is then reacted with piperazine in the presence of a suitable base to form the desired piperazinyl-thiazole compound.
Introduction of the Methylphenyl Group: The final step involves the alkylation of the piperazinyl-thiazole with 3-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce any ketone or aldehyde functionalities.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings.
Aplicaciones Científicas De Investigación
4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiazole ring can participate in electron transfer processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-oxazole
- 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-imidazole
- 4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-pyrazole
Uniqueness
4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic properties compared to oxazole, imidazole, or pyrazole analogs. This uniqueness can lead to different biological activities and applications in various fields.
Propiedades
Número CAS |
73553-68-1 |
|---|---|
Fórmula molecular |
C30H40N6O4S3 |
Peso molecular |
644.9 g/mol |
Nombre IUPAC |
4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid |
InChI |
InChI=1S/2C15H19N3S.H2O4S/c2*1-12-3-2-4-13(9-12)10-14-11-19-15(17-14)18-7-5-16-6-8-18;1-5(2,3)4/h2*2-4,9,11,16H,5-8,10H2,1H3;(H2,1,2,3,4) |
Clave InChI |
KMHWIXYCFLTBDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC2=CSC(=N2)N3CCNCC3.CC1=CC(=CC=C1)CC2=CSC(=N2)N3CCNCC3.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)





![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)


